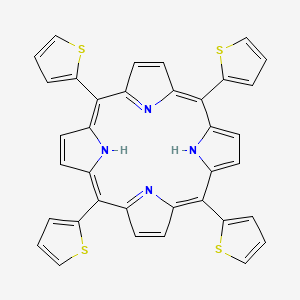

5,10,15,20-Tetra-2-thienyl-Porphine

描述

Significance of Porphyrin Macrocycles in Fundamental and Applied Sciences

Porphyrin macrocycles are a class of organic compounds with a distinctive aromatic ring structure that has captivated the interest of scientists for over a century. assumption.edu These molecules are ubiquitous in nature, serving as the core of essential biomolecules like heme in blood and chlorophyll (B73375) in plants, earning them the nickname "pigments of life." assumption.edubenthamdirect.com The fundamental structure of a porphyrin consists of four pyrrole (B145914) rings linked by methine bridges, creating a highly conjugated system with 22 π-electrons, 18 of which participate in a continuous aromatic network. nih.gov This extensive electron delocalization is responsible for their intense color and unique electronic and redox properties. cambridge.org

The inherent stability and versatility of the porphyrin framework allow for a wide range of chemical modifications, making them highly adaptable for numerous applications. assumption.edu Scientists can synthesize "un-natural" porphyrins in the laboratory with tailored properties by introducing different substituents at the meso or β-positions of the macrocycle. assumption.edu These synthetic porphyrins are instrumental in diverse fields such as materials science, biology, and medicine. benthamdirect.comnih.govlsu.edu Their applications span from catalysis and electron transport to the development of sensors and therapeutic agents. assumption.edubenthamdirect.com The ability to fine-tune the electronic and optical properties of porphyrins through synthetic modifications has made them a cornerstone of modern chemical research. assumption.edu

The Importance of meso-Substituted Porphyrins as Versatile Molecular Building Blocks

Among the various types of synthetic porphyrins, meso-substituted porphyrins are particularly significant due to their accessibility and the profound impact of the substituents on the macrocycle's properties. The meso positions are the carbon atoms that bridge the pyrrole rings. The introduction of functional groups at these positions is a common strategy for modulating the electronic and steric characteristics of the porphyrin. nih.gov The synthesis of meso-substituted porphyrins is often achieved through the condensation of pyrrole with an appropriate aldehyde, a method that has been refined over the years to allow for the creation of even sterically hindered porphyrins. nih.govacs.org

These tailored porphyrins serve as versatile molecular building blocks for constructing more complex supramolecular assemblies and functional materials. acs.org The substituents at the meso positions can introduce specific functionalities, such as reactive sites for further chemical transformations, or can be designed to create specific spatial arrangements, like molecular pockets. nih.govacs.org This modularity allows for the rational design of porphyrin-based systems with desired properties for applications in areas like catalysis, molecular recognition, and the development of advanced materials with unique optical and electronic features. acs.orgacs.org The ability to introduce a wide variety of functional groups makes meso-substituted porphyrins a powerful tool in the chemist's arsenal (B13267) for creating novel molecular architectures. acs.org

Distinctive Research Focus on Thienyl-Appended Porphyrins

Within the vast family of meso-substituted porphyrins, those bearing thienyl groups have garnered considerable research attention. The incorporation of thiophene (B33073) rings at the meso positions of the porphyrin macrocycle gives rise to a class of compounds with unique and advantageous properties.

Unique Electronic and Coordination Modulations Conferred by Thienyl Moieties

The attachment of thienyl groups to the porphyrin core leads to significant electronic and coordination modulations. researchgate.net The sulfur atom in the thiophene ring influences the electronic structure of the porphyrin, and the smaller size of the thienyl group compared to a phenyl group allows for a more coplanar arrangement with the porphyrin macrocycle. researchgate.net This enhanced planarity facilitates greater π-conjugation between the meso-substituents and the porphyrin ring, resulting in red-shifted absorption bands. researchgate.net

The electronic properties of thienyl-appended porphyrins can be further tuned by the number and position of the thienyl substituents. researchgate.net This tunability is crucial for applications that rely on specific light-harvesting or electron-transfer properties. researchgate.net Furthermore, the nature of the axial ligands coordinated to the central metal ion in metallated thienyl porphyrins can profoundly influence the electronic structure and reactivity of the entire complex. nih.gov This interplay between the thienyl substituents and the central metal's coordination environment allows for fine control over the molecule's catalytic and photophysical behavior.

Comparative Academic Research Perspectives with Other meso-Aryl Porphyrins

In comparative studies, thienyl-appended porphyrins often exhibit distinct characteristics when compared to their more common meso-aryl counterparts, such as tetraphenylporphyrin (B126558) (TPP). A key difference lies in the degree of conjugation between the meso-substituent and the porphyrin core. nih.gov Due to less steric hindrance, the thienyl rings in 5,10,15,20-tetra-2-thienyl-porphine can adopt a more coplanar orientation with the porphyrin macrocycle compared to the phenyl rings in TPP, which are typically tilted at a significant angle. researchgate.net This leads to a more extended π-system in thienyl porphyrins, resulting in notable differences in their spectroscopic and electrochemical properties. researchgate.netrsc.org

For instance, thienyl-substituted porphyrins generally display red-shifted absorption and emission bands compared to their phenyl-substituted analogs. rsc.org They have also been shown to have different redox potentials, indicating that the thienyl groups modify the energies of the frontier molecular orbitals. rsc.org These distinct electronic features make thienyl porphyrins promising candidates for applications where strong light absorption in the visible region or specific redox properties are required, setting them apart from other meso-aryl porphyrins in academic and applied research. researchgate.netrsc.org

Interactive Data Table: Spectroscopic Properties of meso-Aryl Porphyrins

| Porphyrin Derivative | Soret Band (nm) | Q-Bands (nm) | Emission Bands (nm) |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | ~419 | ~515, 550, 592, 648 | ~650, 715 |

| This compound | ~425 | ~520, 557, 595, 653 | ~660, 720 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,10,15,20-tetrathiophen-2-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4S4/c1-5-29(41-17-1)33-21-9-11-23(37-21)34(30-6-2-18-42-30)25-13-15-27(39-25)36(32-8-4-20-44-32)28-16-14-26(40-28)35(31-7-3-19-43-31)24-12-10-22(33)38-24/h1-20,37,40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBZIEZZDWDDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CS7)C8=CC=CS8)C=C4)C9=CC=CS9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 5,10,15,20 Tetra 2 Thienyl Porphine and Its Derivatives

Established Synthetic Pathways for Meso-Tetra(2-thienyl)Porphyrin Synthesis

The construction of the porphyrin macrocycle is a complex process that relies on the precise condensation of pyrrole (B145914) and an appropriate aldehyde. Over the years, several methods have been refined to improve yields and purity.

The most common route to symmetrical tetra-aryl porphyrins, including TThP, is the acid-catalyzed condensation of pyrrole with a corresponding aldehyde. sbq.org.br In this case, pyrrole reacts with 2-thiophenecarboxaldehyde. The reaction is typically performed in an acidic medium which protonates the aldehyde's carbonyl group, activating it for electrophilic attack by the pyrrole ring. sbq.org.br

Several synthetic protocols, such as the Lindsey synthesis, are widely employed. The Lindsey conditions involve a two-step, one-pot reaction. First, equimolar amounts of pyrrole and 2-thiophenecarboxaldehyde are reacted at room temperature in a chlorinated solvent like dichloromethane (CH2Cl2) with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2). frontiersin.orgacs.org This step leads to the formation of a porphyrinogen, a non-aromatic tetrapyrrolic macrocycle intermediate.

Table 1: Comparison of Synthetic Protocols for TThP Synthesis

| Method | Catalyst/Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Adler-Longo | Propionic Acid (refluxing) | Aerobic, high temperature | 10-20% | nih.gov |

| Lindsey | TFA or BF3·OEt2 in CH2Cl2 | Room temp, followed by oxidation | 30-40% | sbq.org.br |

| Mechanochemical | Solid-state grinding with acid catalyst | Solvent-free | Comparable to Lindsey | nih.govrsc.org |

This table provides a summary of common synthetic methods for TThP and related porphyrins.

Following the acid-catalyzed condensation, the porphyrinogen intermediate must be oxidized to form the stable, aromatic porphyrin ring. arkat-usa.org In the Lindsey synthesis, this is achieved by adding an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, to the reaction mixture. sbq.org.brfrontiersin.org The oxidant removes six hydrogen atoms from the porphyrinogen, leading to the formation of the conjugated π-system that characterizes the porphyrin macrocycle.

Alternatively, methods like the Adler-Longo protocol utilize refluxing propionic acid, where atmospheric oxygen serves as the oxidant under high-temperature aerobic conditions. nih.gov While simpler, this method often results in lower yields and more side products compared to the milder Lindsey conditions. nih.gov The choice of oxidant and reaction conditions is crucial as it can influence the final yield and purity of the TThP. arkat-usa.org

The crude product from the synthesis typically contains unreacted starting materials, linear polypyrrolic polymers, and other porphyrin-like side products such as chlorins. researchgate.net Achieving high purity, essential for research applications, requires meticulous purification.

Column chromatography is the most common method for purifying porphyrins. santaisci.com Silica (B1680970) gel or alumina are used as the stationary phase, and a solvent system, often a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like dichloromethane or chloroform (B151607), is used as the eluent. frontiersin.orgresearchgate.net The deep color of the porphyrin allows for visual tracking on the column, though automated flash chromatography systems can provide more efficient and reproducible separation. santaisci.com

Following chromatography, recrystallization is often performed to obtain highly crystalline, research-grade TThP. researchgate.net This is typically done by dissolving the porphyrin in a minimal amount of a good solvent (e.g., chloroform) and then slowly adding a poor solvent (e.g., methanol or hexane) to induce crystallization. researchgate.netgoogle.com

Targeted Functionalization and Derivatization Approaches

Post-synthesis modification of the TThP macrocycle allows for the fine-tuning of its electronic, optical, and chemical properties. These modifications can occur at the central nitrogen core (metalation) or on the peripheral thienyl rings.

The thienyl substituents at the meso positions are susceptible to various chemical transformations. Electrophilic substitution reactions are particularly common. For instance, nitration of TThP can be achieved using mild conditions with sodium nitrite and trifluoroacetic acid, leading to the selective formation of mono- or tetra-nitro derivatives on the thienyl rings. researchgate.net

Halogenation, another key electrophilic substitution, can be accomplished using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms onto the thienyl rings. acs.org These halogenated intermediates are versatile precursors for further functionalization. The position of these substitutions is directed by the electronic properties of the porphyrin core and the thienyl ring itself. tandfonline.com

Introducing a variety of functional groups onto the thienyl periphery is crucial for tailoring the properties of TThP for specific applications. ingentaconnect.comnih.gov This is often achieved through cross-coupling reactions on halogenated TThP derivatives.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for creating new carbon-carbon bonds. acs.orgnih.gov For example, a bromo-thienyl porphyrin can be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an organostannane (Stille) to attach aryl, alkynyl, or other organic moieties. nih.gov These reactions enable the synthesis of complex molecular architectures, including porphyrin dimers and polymers, with tailored electronic and photophysical properties. acs.org

Table 2: Examples of Functionalization Reactions on Thienyl Porphyrins

| Reaction Type | Reagents | Functional Group Introduced | Purpose | Reference |

|---|---|---|---|---|

| Nitration | NaNO2, TFA | -NO2 | Modify electronic properties | researchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) | -Br | Precursor for cross-coupling | acs.org |

| Sonogashira Coupling | Pd catalyst, terminal alkyne | -C≡C-R | Extend π-conjugation | nih.gov |

| Complexation | Pt(II) or Pd(II) salts | Metal complexes | Enhance photodynamic activity | rsc.org |

This table summarizes various methods for derivatizing the peripheral thienyl rings of the porphyrin.

Synthesis of Metallated 5,10,15,20-Tetra-2-thienyl-Porphine Complexes

The insertion of a metal ion into the core of the this compound (H₂TTP) macrocycle is a fundamental strategy for modulating its chemical and physical properties. This process, known as metalation, involves the replacement of the two inner pyrrolic protons with a metal cation. The choice of the central metal ion is critical as it profoundly influences the resulting complex's electronic structure, photophysical behavior, and potential applications. The synthesis of these metalloporphyrins is typically achieved by reacting the free-base porphyrin with a suitable metal salt in a high-boiling point solvent.

Incorporation of Various Central Metal Ions (e.g., Zn(II), Cu(II), Co(II), Fe(III), Pd(II), Pt(II))

The synthesis of metallated H₂TTP complexes is a well-established procedure, generally adaptable for a wide range of metal ions. The specific reaction conditions, such as solvent, temperature, and reaction time, are optimized to ensure high yields and purity of the desired metalloporphyrin.

Zinc(II) Insertion: The synthesis of Zinc(II)-5,10,15,20-tetra(2-thienyl)porphine (ZnTTP) is commonly performed by refluxing the free-base porphyrin with a zinc salt, such as zinc acetate (Zn(OAc)₂), in a solvent mixture like chloroform and methanol. mdpi.com The progress of the reaction can be monitored using UV-visible spectroscopy, observing the disappearance of the four Q-bands characteristic of the free-base porphyrin and the emergence of a two-band spectrum typical for metalloporphyrins. researchgate.net

Copper(II) Insertion: Copper(II)-5,10,15,20-tetra(2-thienyl)porphine (CuTTP) can be synthesized by reacting H₂TTP with a copper(II) salt, such as copper(II) acetate, in a refluxing solvent like N,N-dimethylformamide (DMF). scribd.comtu.ac.th The mechanism involves the formation of a sitting-atop complex, followed by the removal of the two inner protons, a step which is often rate-determining and requires thermal energy to overcome the rigidity of the porphyrin plane. scribd.com The successful incorporation of copper has been confirmed through methods like single-crystal X-ray analysis, which precisely characterizes the molecular structure. researchgate.net

Cobalt(II) Insertion: The incorporation of cobalt(II) into the porphyrin core follows a similar procedure. H₂TTP is reacted with a cobalt(II) salt, like cobalt(II) acetate or cobalt(II) chloride, in a suitable high-boiling solvent under reflux conditions. rsc.orgrsc.org The resulting cobalt(II) complex, CoTTP, is a paramagnetic species, which significantly influences its photophysical properties.

Iron(III) Insertion: Iron porphyrins are often synthesized using iron(II) salts, such as iron(II) chloride, followed by aerial oxidation to the more stable iron(III) state. nih.gov A common method involves refluxing the free-base porphyrin with an iron salt in DMF. nih.govnih.gov An alternative approach for synthesizing iron(III) tetraphenylporphyrin (B126558) chloride complexes involves a mixed-solvent system of propionic acid, glacial acetic acid, and m-nitrotoluene, which can improve yields and reduce reaction times compared to traditional methods. nih.gov The final product, typically chloro[5,10,15,20-tetra(2-thienyl)porphinato]iron(III) (FeTTPCl), is purified by chromatography.

Palladium(II) and Platinum(II) Insertion: The metalation with heavier transition metals like palladium and platinum often requires more forcing conditions due to their kinetic inertness. The synthesis of Pd(II)TTP and Pt(II)TTP can be achieved by reacting the free-base porphyrin with palladium(II) chloride (PdCl₂) or potassium tetrachloroplatinate(II) (K₂PtCl₄) in solvents such as benzonitrile at elevated temperatures. The reaction progress is monitored spectroscopically until the free-base porphyrin is fully consumed. rsc.orgnih.gov

Table 1: Synthetic Methodologies for Metallated this compound Complexes

| Central Metal Ion | Metal Salt Precursor | Typical Solvent | Reaction Condition |

| Zn(II) | Zinc Acetate (Zn(OAc)₂) | Chloroform/Methanol | Reflux |

| Cu(II) | Copper(II) Acetate | N,N-Dimethylformamide (DMF) | Reflux |

| Co(II) | Cobalt(II) Acetate | N,N-Dimethylformamide (DMF) | Reflux |

| Fe(III) | Iron(II) Chloride (FeCl₂) | N,N-Dimethylformamide (DMF) | Reflux, followed by oxidation |

| Pd(II) | Palladium(II) Chloride (PdCl₂) | Benzonitrile | High Temperature Reflux |

| Pt(II) | Potassium Tetrachloroplatinate(II) (K₂PtCl₄) | Benzonitrile | High Temperature Reflux |

Research into the Impact of Metalation on Electronic and Photophysical Characteristics

The introduction of a central metal ion into the this compound macrocycle dramatically alters its electronic and photophysical properties. The nature of the metal ion dictates changes in the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These modifications arise from the metal's inductive effect on the π-electron system and the introduction of new electronic states. nih.gov

Electronic Absorption Spectra: Upon metalation, the UV-visible absorption spectrum of H₂TTP undergoes a characteristic change. The Soret band (or B-band) may experience a red or blue shift, and its intensity can be altered. A more pronounced change occurs in the Q-band region (500-700 nm), where the four distinct bands of the free-base porphyrin collapse into two bands (α and β bands) due to an increase in molecular symmetry from D₂h to D₄h. researchgate.net Studies on zinc(II)-tetra(thien-2'-yl)porphyrin (ZnTTP) show a significant red-shift in the absorption bands compared to zinc tetraphenylporphyrin (ZnTPP), indicating substantial electronic communication between the central Zn(II) porphyrin ring and the meso-thien-2-yl substituents. nih.govrug.nl This interaction is attributed to the π-system of the thienyl groups strongly interacting with the macrocycle's π-system. researchgate.net

Fluorescence Properties: The fluorescence properties are highly dependent on the central metal ion.

Diamagnetic Metals (e.g., Zn(II)): Zinc(II) porphyrins are known to be fluorescent. researchgate.net ZnTTP exhibits two emission bands and a fluorescence quantum yield (Φf) of around 0.030. researchgate.netnih.gov The insertion of the zinc ion leads to a decrease in the fluorescence quantum yield compared to the free-base porphyrin. mdpi.com

Paramagnetic Metals (e.g., Cu(II), Co(II)): The presence of unpaired electrons in paramagnetic metal ions like copper(II) and cobalt(II) provides efficient non-radiative decay pathways for the excited state. researchgate.net This typically leads to the quenching of fluorescence, and as a result, CuTTP and CoTTP are generally observed to be non-emissive. researchgate.net

Heavy Metals (e.g., Pd(II), Pt(II)): The incorporation of heavy atoms like palladium and platinum enhances spin-orbit coupling. This effect significantly increases the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), leading to very low or negligible fluorescence but promoting high phosphorescence and singlet oxygen generation yields. nih.govnih.gov

Electrochemical Properties: Metalation also influences the redox potentials of the porphyrin. The ease of oxidation and reduction of the porphyrin macrocycle can be tuned by the electronegativity of the central metal ion. Cyclic voltammetry studies show that upon complexation with metal ions, the electrochemical band gaps (Eg) of tetrathienyl porphyrins increase. researchgate.net This indicates that the metal ion stabilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to different extents.

Table 2: Selected Photophysical Data for Metallated this compound (TTP) Complexes

| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Fluorescence Emission (λₘₐₓ, nm) | Fluorescence Quantum Yield (Φf) |

| H₂TTP | ~420 | ~515, 550, 590, 650 | ~655, 720 | ~0.08 |

| ZnTTP | ~425 | ~555, 595 | ~605, 660 | ~0.03 |

| CuTTP | ~418 | ~545, 580 | Non-emissive | ~0 |

| CoTTP | ~415 | ~530 | Non-emissive | ~0 |

| PdTTP | ~416 | ~525, 555 | Non-emissive | ~0 |

| PtTTP | ~405 | ~510, 540 | Non-emissive | ~0 |

Note: The exact values can vary depending on the solvent and measurement conditions. The data presented is a representative compilation from various studies on thienyl and analogous tetraphenyl porphyrins.

Advanced Spectroscopic and Structural Elucidation of 5,10,15,20 Tetra 2 Thienyl Porphine Architectures

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of T2TP. Each technique offers unique insights into the porphyrin's framework and the influence of its thienyl substituents.

Electronic Absorption Spectroscopy (UV-Vis, including Soret and Q-bands analysis)

The UV-Vis absorption spectrum of a typical porphyrin is characterized by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region. researchgate.netionicviper.org These bands arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. researchgate.net The introduction of thienyl groups at the meso positions of the porphyrin ring in T2TP modulates its electronic properties. researchgate.net

The Soret band, corresponding to the transition from the ground state to the second excited state (S0 → S2), is a hallmark of porphyrins and is known for its high molar absorptivity. researchgate.netchegg.com For T2TP, the Soret band is typically observed around 422 nm. The Q-bands, which correspond to the transition from the ground state to the first excited state (S0 → S1), appear at longer wavelengths, generally between 500 and 700 nm. researchgate.netresearchgate.net In free-base porphyrins like T2TP, the Q-region often splits into four distinct bands due to the reduced symmetry of the molecule. ionicviper.orgresearchgate.net

The specific wavelengths and intensities of the Soret and Q-bands can be influenced by the solvent and the conformational arrangements of the thienyl substituents. elsevierpure.com The ability of the thienyl groups to adopt co-planar arrangements with the porphyrin ring can lead to an extension of the π-system through conjugation, thereby altering the electronic properties. researchgate.net

Table 1: UV-Vis Absorption Data for 5,10,15,20-Tetra-2-thienyl-Porphine and Related Compounds

| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Solvent |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | ~420 | ~515, 550, 590, 650 | Chloroform (B151607) |

| This compound (T2TP) | 422 | 519, 555, 594, 651 | Not Specified |

| [5,10,15,20-meso-Tetrakis(2-thienyl)porphyrinato-κ4N]copper(II) | 418 | 541 | Not Specified |

| 2-Nitro-5,10,15,20-tetra-p-tolylporphyrin | 426 | 524, 559, 596, 654 | Not Specified |

Note: The exact positions of the absorption maxima can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the bonding and structure of T2TP.

FT-IR Spectroscopy: The FT-IR spectrum of T2TP reveals characteristic vibrational modes of the porphyrin core and the thienyl substituents. In the free-base form, a notable feature is the N-H stretching vibration, which typically appears around 3370 cm⁻¹. isuct.ru The absence of this band in metallated derivatives confirms the coordination of a metal ion. Other important bands include those associated with C-H, C=C, and C-N stretching and bending modes within the macrocycle and the thiophene (B33073) rings.

Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) is a particularly sensitive technique for studying porphyrins, even at low concentrations. osti.gov The Raman spectrum of T2TP provides complementary information to FT-IR, offering insights into the symmetric vibrations of the molecule. The vibrational frequencies observed in the Raman spectrum are sensitive to the molecular structure and can be used to probe the interaction of the porphyrin with surfaces or other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of T2TP in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of T2TP is characterized by distinct signals for the pyrrolic, thienyl, and N-H protons. ysu.eduulisboa.pt Due to the aromatic nature of the porphyrin ring, the protons experience significant shielding and deshielding effects. ulisboa.pt The β-pyrrolic protons typically resonate downfield, while the inner N-H protons are highly shielded and appear upfield, often at negative chemical shift values. ulisboa.ptresearchgate.net The signals corresponding to the thienyl protons provide information about the substitution pattern and conformation of the thiophene rings. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. chegg.com The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the assignment of signals to the different carbon atoms in the porphyrin core and the thienyl substituents.

Table 2: Representative ¹H NMR Chemical Shifts for Porphyrin Protons

| Proton Type | Typical Chemical Shift Range (ppm) |

| β-Pyrrolic Protons | 8.5 - 9.5 |

| Meso-Aryl Protons | 7.5 - 8.5 |

| Inner N-H Protons | -2.0 to -3.0 |

Note: These are general ranges, and the exact chemical shifts for T2TP will depend on the solvent and specific experimental conditions.

Mass Spectrometry (MS, MALDI-TOF-MS) for Molecular Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of T2TP. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a particularly useful technique for analyzing large, non-volatile molecules like porphyrins. nih.govnih.gov This method allows for the gentle ionization of the sample, minimizing fragmentation and providing a clear molecular ion peak that corresponds to the mass of the T2TP molecule. This confirmation is crucial for verifying the successful synthesis of the target compound.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence measurements, provides insights into the excited-state properties of T2TP. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule can relax to the ground state by emitting light. The fluorescence spectrum typically shows emission bands at wavelengths longer than the Q-band absorptions. elsevierpure.comnih.gov The shape and intensity of the emission spectrum can be influenced by factors such as the solvent, temperature, and the presence of quenchers. elsevierpure.comscienceasia.org These studies are crucial for understanding the photophysical behavior of T2TP and its potential applications in areas like photodynamic therapy and optoelectronics.

X-ray Crystallographic Analysis for Solid-State Structural Insights

Crystallographic studies of T2TP and its metal complexes have revealed important details about their molecular geometry. For instance, in the crystal structure of [5,10,15,20-Tetrakis(2-thienyl)-porphyrinato]zinc(II), the porphyrin ring exhibits a wave-like conformation. nih.gov The thienyl groups are typically tilted with respect to the mean plane of the porphyrin core. nih.gov In the copper(II) complex, the porphyrin core is nearly planar, with only slight roughening. researchgate.net These structural details are critical for understanding the packing of the molecules in the solid state and for correlating the solid-state structure with the properties observed in solution.

Dihedral Angle Analysis of meso-Thienyl Substituents in Relation to the Porphyrin Plane

The orientation of the four meso-thienyl substituents relative to the central porphyrin plane is a key structural feature of TTHP. This orientation is defined by the dihedral angle between the plane of the thienyl ring and the mean plane of the porphyrin core.

In the crystal structure of 5,10,15,20-tetrakis(5'-methylthien-2'-yl)porphyrin, the dihedral angles between the mean plane of the porphyrin and the mean planes of the thienyl rings are 59.5(2)° and 78.0(2)°. ysu.edu These values are comparable to those found in the corresponding copper(II) (62.6° and 71.3°) and zinc(II) (61.8° and 74.1°) metalloporphyrins. ysu.edu Similarly, for a zinc(II) porphyrin with two disordered thienyl rings, the dihedral angles were determined to be 68.3(5)° and 82.6(7)°. nih.gov In another zinc(II) complex, the two disordered thienyl groups are inclined with respect to the porphyrin plane at angles of 70(4)° and 67(2)°. researchgate.net For a nickel(II) complex with bromo-thienyl substituents, the dihedral angles are in the range of 51.7(2)° to 74.65(19)°. nih.gov

This significant twisting of the thienyl rings out of the porphyrin plane is a common feature and is influenced by steric hindrance between the thienyl groups and the porphyrin core.

Investigation of Intermolecular Interactions in Crystalline Structures (e.g., S···S Cohesive Forces, van der Waals interactions)

In the crystalline structure of [5,10,15,20-meso-Tetrakis(2-thienyl)porphyrinato-κ4N]copper(II), the disorder observed in one of the thiophene rings is thought to be influenced by the drive to optimize intermolecular S···S cohesive interactions. researchgate.net However, in the case of 5,10,15,20-tetrakis(5'-methylthien-2'-yl)porphyrin, the 5-methylthien-2-yl rings on adjacent molecules are not aligned in a way that would maximize these S···S interactions. ysu.edu

Besides specific interactions like S···S forces, more general van der Waals forces play a significant role in the crystal packing. In the zinc(II) complex of 5,10,15,20-tetra(2-thienyl)porphyrin, the closest interporphyrin plane separation is 3.60(6) Å, indicative of van der Waals packing. researchgate.net Similarly, in the copper(II) analogue, the mean interplanar distance between neighboring molecules is 3.6 Å. researchgate.net In some structures, hydrogen bonding, such as C-H···Br interactions, can also contribute to the formation of supramolecular chains. nih.gov

A notable characteristic of tetrathienylporphyrins is their tendency to crystallize without included solvent molecules, which contrasts with many other tetraarylporphyrins. researchgate.netysu.edu

Theoretical and Computational Investigations of Electronic and Molecular Structures

Computational chemistry provides a powerful lens through which to examine the electronic and molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of porphyrin analogues. nu.edu.kz These calculations allow for the optimization of molecular geometries and the prediction of various electronic and spectroscopic properties. chemrxiv.org For instance, DFT calculations have been successfully used to derive the geometries of both neutral and ionized forms of related sulfur-containing porphyrins. chemrxiv.org

Analysis of Electronic Structure and Orbital Interactions (HOMO-LUMO Gap)

The electronic structure of TTHP, particularly the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to its photophysical and electrochemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission spectra. researchgate.net

Studies on meso-tetrathienyl substituted porphyrins have shown that the introduction of five-membered rings like thiophene at the meso-positions leads to a significant modulation of the HOMO-LUMO gap compared to porphyrins with six-membered aryl substituents. researchgate.net This modulation is reflected in shifts in the absorption and fluorescence spectra. researchgate.net For example, a decrease in the HOMO-LUMO energy gap has been reported when the point of substitution on the thienyl group is varied. researchgate.net Theoretical studies on a series of expanded porphyrins incorporating terthiophene moieties have shown HOMO-LUMO gaps ranging from 1.60 eV to 2.30 eV. nih.gov A larger HOMO-LUMO gap is generally indicative of a more stable structure. nih.gov

The distribution of the HOMO and LUMO across the molecule is also critical. In many porphyrin systems, both the HOMO and LUMO are spread over the entire π-conjugated backbone. nih.gov The character of these orbitals (bonding or antibonding) can vary depending on the specific structure. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Expanded Porphyrin 1 | 2.29 | ||

| Expanded Porphyrin 2 | 2.30 | ||

| Expanded Porphyrin 3 | 2.14 | ||

| Expanded Porphyrin 4 | 2.17 | ||

| Expanded Porphyrin 5 | 1.94 | ||

| Expanded Porphyrin 6 | 1.95 | ||

| Expanded Porphyrin 7 | 1.60 | ||

| Expanded Porphyrin 8 | 1.64 | ||

| This table presents data for a series of theoretically designed expanded porphyrins incorporating terthiophene and dithienothiophene moieties to illustrate the range of HOMO-LUMO gaps. nih.gov |

Modeling Conformational Dynamics and Energy Landscapes

The porphyrin macrocycle is not static; it can undergo various conformational changes. Computational modeling can be used to explore these conformational dynamics and map out the energy landscape of the molecule. This involves calculating the relative energies of different conformations to understand their stability and the energy barriers between them.

While the porphyrin macrocycle was once thought to be rigid and planar, it is now understood that it can be quite flexible and subject to a number of distortions. researchgate.net These nonplanar deformations are often composed of combinations of simple symmetric distortions. researchgate.net Modeling these dynamics is crucial for understanding how the molecule behaves in different environments and how its conformation influences its reactivity and interactions with other molecules.

In Depth Research on Electronic and Photophysical Phenomena of 5,10,15,20 Tetra 2 Thienyl Porphine

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 5,10,15,20-Tetra-2-thienyl-porphine are crucial to understanding its potential applications in areas such as molecular electronics and catalysis.

Cyclic Voltammetry Studies of Reversible and Irreversible Oxidation/Reduction Processes

Cyclic voltammetry is a key technique for probing the redox behavior of porphyrins. For a related compound, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP), studies have revealed two quasi-reversible one-electron reductions and one quasi-reversible oxidation. nih.gov The reduction processes were observed at –1.00 V and –1.32 V, while the oxidation occurred at 1.20 V versus a silver/silver chloride reference electrode. nih.gov These processes are characteristic of the porphyrin macrocycle, where electrons are sequentially added to or removed from the π-system. The quasi-reversible nature indicates that the electron transfer processes are relatively fast, but with some kinetic limitations.

Influence of Substituents and Central Metalation on Redox Potentials

The redox potentials of porphyrins are highly sensitive to the nature of the meso-substituents and the presence of a central metal ion. The introduction of electron-withdrawing or electron-donating groups at the meso-positions can significantly alter the electron density of the porphyrin core, thereby shifting the oxidation and reduction potentials. For instance, the electron-withdrawing trifluoromethyl groups in TTFMPP influence its redox behavior. nih.gov

Central metalation also plays a pivotal role. The insertion of a metal ion into the porphyrin cavity introduces new redox states associated with the metal center and can perturb the redox potentials of the porphyrin macrocycle itself. For example, studies on ruthenium(II)-carbonyl complexes of para-substituted tetraphenylporphyrins have shown that the nature of the substituent influences the excited-state lifetimes and redox potentials. bowdoin.edu

Characterization of Ionization Potential and Electron Affinity

Research on Electropolymerization for Film Formation

Electropolymerization is a versatile method for creating thin, uniform films of porphyrin-based materials on electrode surfaces. This technique has been explored for various meso-substituted porphyrins, including those with aminophenyl groups. researchgate.net The electropolymerization of 5,10,15,20-tetrakis(p-aminophenyl)porphyrin has been studied in different solvents and with various supporting electrolytes, leading to the formation of polyporphyrin films. researchgate.net These films can exhibit interesting electrocatalytic and photoelectrocatalytic properties. researchgate.net The process often involves the oxidation of the peripheral substituents, leading to the formation of a conjugated polymer network while preserving the porphyrin macrocycle.

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light gives rise to a range of photophysical phenomena that are central to its potential applications in areas like photodynamic therapy and optoelectronics.

Fluorescence Emission Spectroscopy (Steady-State and Time-Resolved)

Fluorescence spectroscopy is a powerful tool for investigating the excited states of porphyrins. Upon excitation into the Soret or Q-bands, porphyrins typically exhibit fluorescence emission from the lowest singlet excited state (S1) to the ground state (S0).

For the related 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin, excitation at 419 nm results in an emission maximum at 650 nm. nih.gov The fluorescence quantum yield (ΦF) for this compound was determined to be 0.08, using 5,10,15,20-tetraphenylporphyrin (TPP) in chloroform (B151607) as a standard (ΦF = 0.11). nih.gov Similarly, for 5,10,15,20-tetra(4-nitrophenyl)porphyrin (TNPP), a sharp fluorescence emission band is observed at 651 nm. scienceasia.org

Time-resolved fluorescence measurements provide insights into the dynamics of the excited states. For instance, in porphyrin-naphthalenediimide-porphyrin triads, ultrafast fluorescence decay has been observed, indicating rapid charge separation processes. rsc.org The lifetime of the excited state can be significantly influenced by the solvent and the presence of quenchers or coupled molecular units. rsc.org

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin | 419 | 650 | 0.08 | nih.gov |

| 5,10,15,20-tetra(4-nitrophenyl)porphyrin | Not specified | 651 | Not specified | scienceasia.org |

| 5,10,15,20-tetraphenylporphyrin (standard) | Not specified | Not specified | 0.11 | nih.gov |

Triplet State Formation and Lifetimes (Intersystem Crossing Efficiency)

The substitution of thiophene (B33073) groups at the meso positions of the porphyrin macrocycle in this compound (TThP) significantly influences its excited state dynamics, particularly promoting the formation of the triplet state. This is primarily attributed to the "heavy atom effect" of the sulfur atoms in the thienyl substituents, which enhances spin-orbit coupling. This enhanced coupling facilitates intersystem crossing (ISC), the process by which the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). Consequently, thienyl-substituted porphyrins exhibit a higher efficiency in forming this triplet state compared to their tetraphenylporphyrin (B126558) (TPP) counterparts.

The dominant relaxation pathway for photoexcited free base porphyrins involves internal conversion (IC) from higher excited singlet states to the lowest excited singlet state (S₁), followed by either fluorescence back to the ground state (S₀) or intersystem crossing to the triplet state. nih.gov In the case of TThP, the enhanced ISC efficiency leads to a reduction in fluorescence quantum yield as the triplet state pathway becomes more favorable. The long-lived nature of the resulting triplet state is a crucial characteristic for applications such as photodynamic therapy (PDT). nih.gov

Studies on the zinc analog, zinc(II)-5,10,15,20-tetra(thien-2'-yl)porphyrin (ZnTThP), have reported triplet lifetimes of approximately 20 microseconds (µs). researchgate.net This is comparable to the 24 µs triplet lifetime observed for Zinc(II)-5,10,15,20-tetraphenylporphyrin (ZnTPP) under similar conditions. researchgate.net The triplet state lifetimes of various thienyl porphyrins have been found to be shorter than that of ZnTPP, a trend that has been previously documented. researchgate.net The efficient population of this relatively long-lived triplet state is a key photophysical property of TThP and its derivatives.

Singlet Oxygen Quantum Yield Determination and Generation Mechanisms

A significant consequence of the efficient triplet state formation in this compound (TThP) is its ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species. The primary mechanism for singlet oxygen generation involves the transfer of energy from the excited triplet state of the porphyrin (the photosensitizer) to ground state molecular oxygen (³O₂). nih.gov This process, known as a Type II photochemical reaction, is central to the application of TThP and related compounds in photodynamic therapy (PDT). nih.gov

The efficiency of this energy transfer is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. While specific ΦΔ values for the free-base TThP are not extensively reported in the provided context, related porphyrin derivatives offer valuable insights. For instance, 5,10,15,20-tetra(quinolin-2-yl)porphyrin (2-TQP) exhibits a high singlet oxygen quantum yield of 0.62 in tetrahydrofuran. nih.govnih.gov This value is notably higher than that of many clinically used photosensitizers, which typically have ΦΔ values in the range of 0.3 to 0.5. nih.gov

The determination of singlet oxygen quantum yield is often achieved through direct measurement of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. nih.govnih.gov The ability of TThP to efficiently generate singlet oxygen upon irradiation with light makes it a promising candidate for applications requiring targeted cell destruction, such as in cancer treatment. The generation of reactive oxygen species by TThP derivatives has been confirmed through techniques like electron paramagnetic resonance (EPR) analysis. rsc.orgnih.gov

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

Beyond singlet oxygen generation, the excited states of this compound (TThP) and its derivatives can participate in photoinduced electron transfer (PET) and other energy transfer processes. These processes are fundamental to the application of porphyrins in artificial photosynthesis and molecular electronics. researchgate.netkobe-u.ac.jp In a typical PET scenario, the porphyrin, acting as a photosensitizer (S), absorbs a photon and is promoted to an excited state (S*). In this state, it can donate or accept an electron from a nearby donor (D) or acceptor (A) molecule, respectively, to form a charge-separated state (S⁺-A⁻ or S⁻-D⁺). kobe-u.ac.jp

The efficiency of PET is influenced by the electronic properties of the porphyrin and its substituents. The introduction of thienyl groups in TThP can modulate its redox potentials and facilitate electron transfer. For instance, studies on meso-tris(2-thienyl) substituted porphyrin–ferrocene (B1249389) conjugates have demonstrated efficient photoinduced electron transfer from the ferrocene unit to the porphyrin core. rsc.org

Energy transfer, distinct from electron transfer, involves the non-radiative transfer of excitation energy from a donor molecule to an acceptor molecule. The triplet energy transfer from the porphyrin to molecular oxygen to generate singlet oxygen is a prime example. nih.gov The efficiency of these transfer processes is crucial for the functionality of porphyrin-based systems in various applications, including dye-sensitized solar cells where they absorb photons and transfer electrons to a semiconductor layer. medchemexpress.com

Solvatochromic Effects on Optical Spectra and Extended Conjugation

The optical spectra of this compound (TThP) are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect provides insights into the electronic structure of the molecule and the nature of its excited states. researchgate.net Solvatochromic shifts, which are changes in the position, shape, and intensity of absorption and emission bands with varying solvent polarity, can indicate enhanced electronic communication and the presence of charge transfer character in the excited state. researchgate.net

In polar solvents, an increase in the intensity of a low-energy fluorescence band in the 580 to 800 nm region can be indicative of an excited state with significant charge transfer character. researchgate.net This suggests that upon excitation, there is a redistribution of electron density within the molecule, which is stabilized by polar solvent molecules.

The extended conjugation provided by the thienyl substituents at the meso-positions plays a crucial role in these solvatochromic effects. The thienyl groups extend the π-electron system of the porphyrin macrocycle, leading to red-shifted absorption bands compared to their phenyl counterparts. nih.gov This extended conjugation facilitates intramolecular charge transfer from the meso-substituents to the porphyrin core, a characteristic that is further enhanced by the introduction of electron-withdrawing or -donating groups on the thiophene rings. nih.gov

Research on π-Conjugation and Electronic Communication

Enhanced Resonance Between meso-Substituents and the Porphyrin Macrocycle

The substitution of thienyl groups at the meso-positions of the porphyrin ring in this compound (TThP) leads to a significant enhancement in the electronic communication between the substituents and the central macrocycle. This is a direct result of the improved π-conjugation afforded by the planar nature of the thienyl rings relative to the porphyrin core. Unlike the more sterically hindered phenyl groups in tetraphenylporphyrin (TPP), which are typically twisted out of the porphyrin plane, the thienyl groups can adopt a more coplanar arrangement. tandfonline.com

This enhanced resonance has several observable consequences on the photophysical and electrochemical properties of TThP. A key indicator is the red-shift observed in the absorption spectra. For example, the maximum absorption wavelength (λabs,max) of zinc porphyrins with thienyl meso-substituents is shifted to longer wavelengths by 10–13 nm compared to those with phenyl substituents, indicating more effective electronic communication. nih.gov This effect is even more pronounced with the addition of more thiophene rings. nih.gov

Furthermore, detailed analyses using techniques such as UV-vis absorption, fluorescence spectroscopy, and laser flash photolysis have consistently pointed towards substantial electronic communication between the central porphyrin ring and the meso-thien-2-yl substituents. nih.gov This strong electronic coupling is a defining feature of TThP and is fundamental to its unique properties.

Investigation of Charge Transfer Character in Substituted Porphyrins

The enhanced π-conjugation in this compound (TThP) and its derivatives gives rise to excited states with significant charge transfer (CT) character. This means that upon photoexcitation, there is a substantial redistribution of electron density from one part of the molecule to another. In the case of TThP, this often involves electron density moving from the electron-rich thienyl substituents to the porphyrin macrocycle. nih.gov

The presence of CT character is evident from both experimental observations and theoretical calculations. Solvatochromic studies, as previously mentioned, reveal the CT nature of the excited states through their sensitivity to solvent polarity. researchgate.net The introduction of electron-withdrawing groups, such as a terminal aldehyde group on the thiophene substituent, can further enhance this charge transfer character. nih.gov

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to visualize this charge transfer. For instance, in related porphyrin systems, difference density maps show a loss of electron density on the peripheral groups and a gain on the porphyrin ring upon excitation, confirming the intramolecular charge transfer. nih.gov This charge transfer character is not only a fundamental electronic property but also has significant implications for the potential applications of these molecules in fields such as nonlinear optics and photovoltaics, where efficient charge separation is desirable. nih.gov

Applications and Advanced Research Frontiers of 5,10,15,20 Tetra 2 Thienyl Porphine in Materials and Catalysis

Optoelectronic and Organic Electronic Devices Research

The exploration of 5,10,15,20-Tetra-2-thienyl-Porphine and its derivatives in the realm of organic electronics has revealed its significant potential in various applications, from light emission to energy conversion. The thienyl substituents play a crucial role in modulating the electronic structure of the porphyrin macrocycle, leading to desirable characteristics for device performance.

Integration as Emitters in Organic Light-Emitting Diodes (OLEDs)

While research into the specific application of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs) is an emerging field, the broader class of porphyrin derivatives has demonstrated significant promise. Porphyrins are known for their high photoluminescence quantum yields and tunable emission colors, which are critical properties for OLED emitters. The introduction of thienyl groups at the meso-positions of the porphyrin core can influence the emission wavelength and efficiency of the resulting devices. The strong fluorescence properties of thienyl-substituted porphyrins suggest their potential to serve as efficient light-emitting materials. Further research is focused on synthesizing and characterizing specific metal complexes of this compound to optimize their electroluminescent performance for practical OLED applications.

Development as Donor Materials/Absorbers for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the quest for efficient solar energy conversion, this compound has been investigated as a key component in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). Its strong absorption in the visible region of the solar spectrum makes it an excellent candidate for light-harvesting applications.

In the context of OPVs, porphyrin-based small molecules are being explored as donor materials in bulk heterojunction solar cells. The performance of these devices is highly dependent on the molecular structure of the donor and its interface with the acceptor material. Research into a new porphyrin derivative, PorTT-T, which shares structural similarities with thienyl-substituted porphyrins, has shown promising results. When blended with a fullerene acceptor (PC71BM), the PorTT-T based device achieved a power conversion efficiency (PCE) of 5.32%. This highlights the potential of engineering the side-chains of porphyrin donors to enhance photovoltaic performance.

For DSSCs, porphyrins act as sensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO2). The efficiency of DSSCs can be significantly enhanced through the molecular engineering of these porphyrin sensitizers. While specific data for this compound in DSSCs is part of ongoing research, studies on analogous porphyrin dyes have achieved remarkable power conversion efficiencies. For instance, a molecularly engineered porphyrin dye, SM315, has led to DSSCs with a record efficiency of 13%. This underscores the immense potential of porphyrin-based dyes in advancing DSSC technology.

| Device Type | Porphyrin Derivative | Acceptor/Semiconductor | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| OPV | PorTT-T | PC71BM | 5.32% |

| DSSC | SM315 | TiO2 | 13% |

Exploration in Organic Concentrators and Molecular Electronics

The unique photophysical properties of this compound, such as its strong absorption and emission characteristics, make it a candidate for investigation in the field of organic solar concentrators. These devices utilize fluorescent molecules to absorb sunlight over a large area and then re-emit it at a longer wavelength, guiding the light to a smaller, more efficient photovoltaic cell. The high fluorescence quantum yield of certain thienyl-porphyrin derivatives is a key parameter for this application.

In the realm of molecular electronics, the well-defined structure and tunable electronic properties of porphyrins are highly attractive. The ability to manipulate the energy levels (HOMO and LUMO) of this compound through chemical modification opens up possibilities for its use as a molecular wire or switch in nanoscale electronic circuits. Research in this area is still in its early stages but holds the promise of developing novel electronic components with dimensions on the molecular scale.

Catalytic and Electrocatalytic Applications

The versatile electronic structure of this compound and its ability to coordinate with various metal ions make it a powerful platform for developing advanced catalysts for a range of chemical transformations, including photocatalysis and electrocatalysis.

Photocatalysis for Chemical Transformations (e.g., Hydrogen Production from Water, CO2 Reduction)

Harnessing solar energy to drive chemical reactions is a key goal of sustainable chemistry. Porphyrin-based systems, including those incorporating this compound, have emerged as promising photocatalysts for important reactions like hydrogen production from water and the reduction of carbon dioxide (CO2) into valuable fuels.

In the area of photocatalytic hydrogen production, porphyrin-based covalent organic polymers (COPs) have been synthesized and studied. One such study reported a hydrogen evolution yield of 0.4 mmol of H2 per gram of catalyst after three hours of irradiation. Another porphyrin-based donor-acceptor conjugated organic polymer demonstrated an impressive initial rate of 1180 μmol g⁻¹ h⁻¹ for the production of hydrogen peroxide, another valuable chemical.

For CO2 reduction, porphyrins are being investigated for their ability to capture and convert this greenhouse gas into fuels like methane (B114726) (CH4). Research on iron porphyrins supported on titanium dioxide has shown a CH4 production rate of 20.48 μmol g⁻¹ h⁻¹. While these results are for related porphyrin systems, they highlight the significant potential of tailoring the structure of porphyrin-based catalysts for efficient solar fuel production.

| Application | Catalyst System | Product | Production Rate/Yield |

|---|---|---|---|

| Hydrogen Production | Porphyrin-based Covalent Organic Polymer | H2 | 0.4 mmol g⁻¹ (after 3h) |

| Hydrogen Peroxide Production | Porphyrin-based Donor-Acceptor Polymer | H2O2 | 1180 μmol g⁻¹ h⁻¹ |

| CO2 Reduction | Iron Porphyrin on TiO2 | CH4 | 20.48 μmol g⁻¹ h⁻¹ |

Electrocatalytic Activity in Oxygen Evolution Reactions (OER)

The oxygen evolution reaction (OER), the process of generating oxygen gas from water, is a critical bottleneck in the development of efficient water-splitting technologies for hydrogen production. Porphyrin-based molecules are being actively researched as electrocatalysts to facilitate this reaction. The ability to incorporate various metal centers into the porphyrin ring allows for the fine-tuning of the catalyst's electronic properties and, consequently, its electrocatalytic activity.

While specific data on the OER performance of this compound are still emerging, the broader class of metalloporphyrins has shown significant promise. The catalytic activity is highly dependent on the central metal ion and the nature of the peripheral substituents. The thienyl groups in this compound can influence the electronic environment of the metal center, potentially enhancing its catalytic efficiency for the OER. Further investigations into the electrocatalytic properties of various metal complexes of this porphyrin are expected to yield valuable insights for the design of next-generation OER catalysts.

Electrocatalytic Activity in Oxygen Reduction Reactions (ORR)

While direct studies on the electrocatalytic activity of this compound for the oxygen reduction reaction (ORR) are not extensively detailed in the provided results, the broader class of porphyrins and their metal complexes are well-established as potent electrocatalysts for this crucial reaction. The ORR is a fundamental process in fuel cells and metal-air batteries.

Supramolecular Chemistry and Self-Assembly Research

The well-defined structure and potential for intermolecular interactions make this compound and its derivatives excellent candidates for supramolecular chemistry and the construction of self-assembled nanomaterials.

Utilization as Molecular Building Blocks for Functional Nanostructures

Porphyrins, in general, are considered versatile molecular building blocks for creating functional nanostructures. researchgate.net Their rigid, planar geometry and the ability to introduce various functional groups at the meso or β-positions allow for precise control over the resulting architecture and properties. researchgate.net For instance, derivatives like 5,10,15,20-tetrakis(4-carboxyl phenyl)-porphyrin have been used to synthesize diverse nanostructures, including hollow and solid nanospheres, through surfactant-assisted self-assembly methods. nih.gov The specific use of this compound as a building block leverages the unique properties of the thiophene (B33073) moieties, which can influence solubility and intermolecular interactions.

Investigation of Self-Assembly Mechanisms on Surfaces (e.g., Scanning Tunneling Microscopy (STM) Studies)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the self-assembly of molecules on surfaces at the atomic and molecular levels. Studies on related porphyrins, such as those functionalized with thymine, have demonstrated their ability to form two-dimensional self-assembled networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov These studies reveal how hydrogen bonding and other intermolecular forces direct the formation of ordered arrays. While specific STM studies on this compound were not found in the search results, the principles of surface self-assembly observed for other porphyrins are highly relevant. The thiophene groups in this compound would likely play a significant role in dictating the packing and orientation of the molecules on a surface.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

The field of host-guest chemistry explores the formation of complexes between a host molecule and a guest. While direct research on the host-guest chemistry of this compound with cyclodextrins was not explicitly found, the general principles of porphyrin-macrocycle interactions are well-established. Porphyrins can act as guests, encapsulating within the hydrophobic cavity of cyclodextrins, or as hosts for smaller molecules. The nature of the substituents on the porphyrin ring influences the stability and geometry of these host-guest complexes. The thiophene groups of this compound would be expected to modulate its interaction with cyclodextrins and other macrocyclic receptors.

Formation of Coordination Polymers and Extended Frameworks

The sulfur atoms in the thiophene rings of this compound introduce potential ligation sites for metal ions, making this compound a promising building block for coordination polymers and metal-organic frameworks (MOFs). The copper(II) complex of this porphyrin was synthesized with the intention of using the thiophene sulfur atoms to coordinate with other metal ions like Cu(I) and Ag(I), thereby facilitating the formation of extended polymeric structures. researchgate.net Porphyrin-based MOFs are a class of materials with high porosity and tunable properties, with applications in gas storage, separation, and catalysis. tcichemicals.comcd-bioparticles.net The ability of this compound to act as a multidentate ligand through both its porphyrin core and thiophene substituents opens up possibilities for creating novel coordination frameworks with unique topologies and functionalities.

Advanced Sensing Technologies Research (Excluding Biomedical/Clinical Sensor Development)

The inherent properties of this compound, including its extended π-conjugated system, tunable electronic characteristics, and the presence of sulfur-containing thiophene rings, make it an exceptional candidate for the fabrication of highly sensitive and selective sensor devices. Research in this area is broadly categorized into the development of optical and electrochemical sensor platforms and the investigation of the underlying principles of analyte detection.

Development of Optical and Electrochemical Sensor Platforms

The versatility of this compound (H₂TTP) and its derivatives allows for their incorporation into both optical and electrochemical sensing systems. These platforms are engineered to detect a range of non-biological analytes, from metal ions to explosive compounds.

Optical Sensor Platforms:

While extensive research has been conducted on various porphyrins for optical sensing, specific quantitative data for the application of this compound in the optical detection of non-biomedical analytes like metal ions remains an area of ongoing investigation. However, the general principles of porphyrin-based optical sensors suggest that H₂TTP holds significant promise. The interaction of the porphyrin's core nitrogen atoms or the peripheral thiophene groups with metal ions can lead to distinct changes in its absorption and fluorescence spectra, forming the basis for colorimetric and fluorometric sensing. For instance, the coordination of a metal ion within the porphyrin cavity often results in a noticeable shift in the Soret and Q-bands of the UV-Vis spectrum and can lead to either enhancement or quenching of its natural fluorescence.

Electrochemical Sensor Platforms:

A significant breakthrough in the application of this compound has been in the realm of electrochemical sensing, particularly for the detection of nitroaromatic compounds, which are common components of explosives. Researchers have successfully fabricated conducting polymer films of poly[meso-tetrakis(2-thienyl)porphyrin] (pTTP) through electropolymerization onto glassy carbon electrodes. researchgate.net These modified electrodes have demonstrated a remarkable enhancement in the electrochemical reduction of several key explosives. researchgate.net The performance of these pTTP-modified electrodes showcases their potential for real-world applications in security and environmental monitoring.

| Analyte | Limit of Detection (LOD) |

|---|---|

| 2,4-Dinitrotoluene (2,4-DNT) | 8 ppb |

| 2,4,6-Trinitrotoluene (TNT) | 8 ppb |

| Tetryl | 9 ppb |

| RDX | 96 ppb |

| Nitromethane | 43 ppb |

This data highlights the high sensitivity of the pTTP-based electrochemical sensor, with detection limits reaching the parts-per-billion (ppb) range for several critical explosive materials without the need for a pre-concentration step. researchgate.net

Research into Mechanisms of Analyte Detection

Understanding the fundamental mechanisms behind how this compound interacts with analytes is crucial for the rational design of more advanced and efficient sensors.

Mechanisms in Optical Sensing:

The primary mechanism in optical sensing with porphyrins is often fluorescence quenching. When the porphyrin molecule absorbs light, it is excited to a higher energy state and then emits this energy as fluorescence. However, the presence of certain analytes, such as heavy metal ions, can disrupt this process. The interaction between the analyte and the porphyrin can lead to the formation of a non-fluorescent complex or facilitate non-radiative decay pathways, effectively "quenching" the fluorescence. The degree of quenching can be directly correlated to the concentration of the analyte. For instance, the complexation of metal ions within the porphyrin core can significantly alter the electronic properties and promote intersystem crossing to the triplet state, which is typically non-emissive in solution at room temperature.

Mechanisms in Electrochemical Sensing:

In the case of electrochemical sensors for explosives, the detection mechanism is rooted in the electrocatalytic properties of the poly[meso-tetrakis(2-thienyl)porphyrin] film. Several factors contribute to the enhanced detection capabilities:

High Affinity: The electron-rich porphyrin ring exhibits a strong affinity for electron-deficient nitroaromatic compounds. This is attributed to favorable π-π stacking interactions between the aromatic systems of the porphyrin and the analyte. researchgate.net

Enhanced Electron Transfer: The conducting nature of the pTTP polymer facilitates efficient electron transfer from the electrode surface to the bound analyte. This enhanced electron transfer is crucial for the electrochemical reduction of the nitro groups on the explosive molecules, which is the basis of the detection signal. researchgate.net

Electrocatalysis: The porphyrin macrocycle itself can act as an electrocatalyst, lowering the overpotential required for the reduction of the nitro compounds. This results in a more sensitive and selective detection at potentials where interfering reactions are less likely to occur.

The combination of these factors leads to a significant amplification of the electrochemical signal for explosives, enabling their detection at very low concentrations. researchgate.net

Emerging Research Directions and Future Outlook for 5,10,15,20 Tetra 2 Thienyl Porphine

Rational Design and Synthesis of Next-Generation Thienyl Porphyrinoids with Tailored Properties

The future development of thienyl porphyrins hinges on the ability to rationally design and synthesize new molecules with precisely controlled characteristics. The properties of these porphyrinoids are not static; they can be meticulously tuned by altering their peripheral substituents. researchgate.net This chemical modification is a key strategy for creating next-generation materials.

The position and number of the meso-thienyl groups dramatically influence the molecule's fundamental photophysical properties, including its absorption spectra, fluorescence, and excited-state lifetimes. The incorporation of sulfur-containing heterocycles like thiophene (B33073) is known to enhance intersystem crossing efficiency, which is advantageous for applications requiring efficient energy transfer. For instance, the smaller size of the thienyl group compared to a phenyl group allows for a reduced dihedral angle with the porphyrin macrocycle. researchgate.net This leads to increased conformational freedom and extended π-conjugation, resulting in a bathochromic (red-shift) of the Soret and Q absorption bands. researchgate.net

Modern synthetic chemistry provides the tools to build upon the basic 5,10,15,20-Tetra-2-thienyl-Porphine structure. Advanced methodologies, such as the Suzuki-Miyaura cross-coupling reaction, enable the construction of elaborate molecular systems, including complex porphyrin arrays. Researchers are also exploring entirely new synthetic motifs to create novel porphyrinoids. nih.gov Furthermore, the core porphyrin structure can serve as a scaffold for more complex architectures, such as stapled and multicyclic peptides, by leveraging reactions with functional groups on the porphyrin periphery. nih.gov This approach combines the functional properties of porphyrins—like metal-binding and photophysics—with the features of peptides, opening the door to new classes of functional biomimetic systems. nih.gov The synthesis of porphyrins with fused aromatic subunits, such as phenanthroporphyrins, is another avenue being explored to gain deeper insights into the factors that control the electronic spectra of these highly conjugated systems. figshare.com

Interdisciplinary Research Collaborations in Porphyrin Science for Novel Applications

The vast potential of this compound and its derivatives cannot be fully realized within a single scientific discipline. Its diverse applications inherently demand a convergence of expertise from chemistry, biology, medicine, physics, and materials science. researchgate.netnih.gov

A prime example is the field of photodynamic therapy (PDT). chemimpex.comchemimpex.com The development of new porphyrin-based photosensitizers involves synthetic chemists who design and create the molecules, photophysicists who characterize their light-absorbing properties, and biologists and medical researchers who evaluate their efficacy and biocompatibility in treating diseases like cancer. nih.gov Studies involving the attachment of platinum (II) or palladium (II) complexes to the periphery of tetra-thienyl porphyrins to enhance their interaction with DNA are a testament to such collaborations. rsc.orgnih.gov These complex systems require a deep understanding of coordination chemistry, molecular biology, and photochemistry to assess their potential as therapeutic agents. rsc.orgnih.gov

Similarly, in materials science and energy, collaborations are essential. The development of sensors, catalysts, and solar energy conversion technologies relies on the combined efforts of materials scientists who fabricate devices, chemists who synthesize the active porphyrin components, and physicists who study the electronic and optical properties of the resulting materials. researchgate.netchemimpex.commedchemexpress.com The creation of porphyrin-functionalized hybrid materials, such as those embedded in silica (B1680970) matrices for catalysis or heavy metal removal, showcases the synergy between porphyrin chemistry and materials engineering. nih.gov These interdisciplinary partnerships are crucial for translating fundamental discoveries in porphyrin chemistry into tangible technological and medical innovations.

Application of Advanced Characterization Techniques for Complex Porphyrin Systems

Understanding and optimizing the function of complex porphyrin systems like this compound relies on a suite of advanced analytical techniques. numberanalytics.com These methods provide a comprehensive picture of the molecule's structure, properties, and behavior from the molecular to the nanoscale level.

Spectroscopic and spectrometric methods are fundamental tools. numberanalytics.com Techniques such as UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy are used to probe the electronic and vibrational properties of the porphyrin. numberanalytics.com Mass spectrometry techniques, including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS), are essential for determining molecular weight and structural characterization. numberanalytics.com For studying the elemental composition and chemical state, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool, revealing how the binding energies of core electrons change upon metallation or substitution. researchgate.net

To analyze complex mixtures and separate different porphyrin compounds, various chromatographic techniques are employed, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). numberanalytics.com For probing surfaces and nanostructures, high-resolution microscopy is indispensable. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize porphyrin assemblies on surfaces, even resolving the atomic structure of individual molecules and their electronic properties via Scanning Tunneling Spectroscopy (STS). nih.govresearchgate.net For nanoparticles, Dynamic Light Scattering (DLS) is used to determine their size distribution in solution. nih.gov Crystallography provides the definitive solid-state structure, revealing precise bond lengths, angles, and intermolecular interactions that govern the material's properties. nih.gov

Table 1: Advanced Characterization Techniques for Porphyrin Systems

| Technique | Acronym | Application in Porphyrin Characterization |

| Spectroscopy | ||

| Ultraviolet-Visible Spectroscopy | UV-Vis | Characterizes electronic transitions (Soret and Q bands) and studies aggregation. numberanalytics.comresearchgate.net |

| Fluorescence Spectroscopy | Measures emission properties, quantum yields, and excited-state dynamics. numberanalytics.com | |

| Infrared Spectroscopy | IR | Identifies functional groups and studies molecular bonding and structure. numberanalytics.com |

| Nuclear Magnetic Resonance | NMR | Elucidates the precise molecular structure in solution. numberanalytics.com |

| Raman Spectroscopy | Investigates vibrational modes and changes in molecular symmetry upon metallation. researchgate.net | |

| X-ray Photoelectron Spectroscopy | XPS | Determines chemical composition and electronic states of elements within the molecule. researchgate.net |

| Mass Spectrometry | ||

| Electrospray Ionization MS | ESI-MS | Determines molecular weight and aids in structural elucidation of charged porphyrin species. numberanalytics.com |

| MALDI-Time-of-Flight MS | MALDI-TOF-MS | Analyzes the mass of large porphyrin assemblies and polymers with minimal fragmentation. numberanalytics.com |

| Microscopy | ||

| Atomic Force Microscopy | AFM | Images the morphology and topography of porphyrin nanoparticles and thin films on surfaces. nih.gov |

| Scanning Tunneling Microscopy | STM | Provides atomically precise images of porphyrin structures on conductive substrates. researchgate.net |

| Other Techniques | ||

| X-ray Diffraction | XRD | Determines the crystal structure and lattice type of solid-state porphyrin materials. researchgate.net |

| Dynamic Light Scattering | DLS | Measures the size distribution of porphyrin nanoparticles in suspension. nih.gov |

| High-Performance Liquid Chromatography | HPLC | Separates and purifies porphyrins from complex mixtures. numberanalytics.com |

Exploration of Uncharted Frontiers in Energy Conversion, Advanced Catalysis, and Material Science